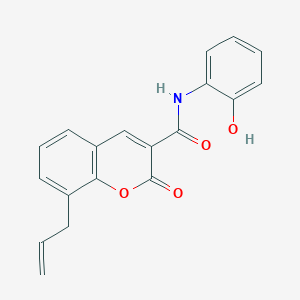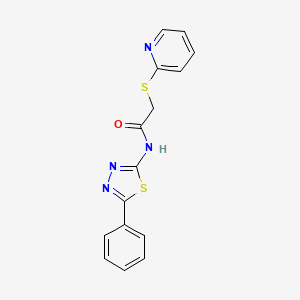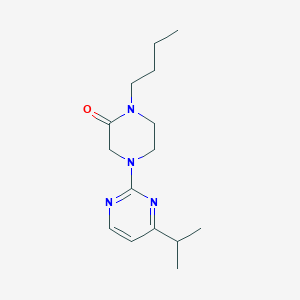![molecular formula C18H23N3O2 B5683597 N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide, also known as MEIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEIA is a derivative of the neurotransmitter serotonin, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide involves its binding to the serotonin transporter protein, which is responsible for the reuptake of serotonin into neurons. By blocking this transporter, N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide increases the levels of serotonin in the synaptic cleft, which leads to an enhancement of serotonin neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide are wide-ranging and include the modulation of mood, cognition, and behavior. It has been found to have anxiolytic, antidepressant, and anti-obsessive effects in animal models, and it has also been shown to improve memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide in lab experiments include its selectivity for the serotonin transporter, its ability to increase serotonin levels in the brain, and its well-established synthesis method. However, there are also limitations to its use, including its potential for toxicity and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide, including the development of more potent and selective SSRIs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the role of serotonin in the brain. Additionally, further research is needed to establish the safety and efficacy of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide involves the reaction of tryptamine with methyl acetoacetate, followed by the addition of N-methylpyrrolidine and acetic anhydride. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide has been studied extensively in the field of neuroscience, particularly in relation to the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by blocking its reuptake into neurons.
Propiedades
IUPAC Name |
N-(2-indol-1-ylethyl)-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-7-9-21(18(14)23)13-17(22)19(2)11-12-20-10-8-15-5-3-4-6-16(15)20/h3-6,8,10,14H,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVXXKDGYCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)CC(=O)N(C)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)

![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)


![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)

